molecular formula C19H19N3OS B2879645 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034411-16-8

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2879645
CAS No.: 2034411-16-8
M. Wt: 337.44
InChI Key: BCFLQGZRPWEZAU-UHFFFAOYSA-N
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Description

. The compound features a phenethyl group, a thiophene ring, and a pyridine ring, which contribute to its diverse chemical properties and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit anti-inflammatory and antioxidant activities .

Mode of Action

It is synthesized from a compound that has shown potent anti-inflammatory and antioxidant activities . This suggests that it may interact with its targets to modulate inflammatory responses and oxidative stress.

Preparation Methods

The synthesis of 1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-acetylpyridine and thiophene-2-carboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate compound, which is then reacted with thiourea to obtain the desired urea derivative.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenethyl, thiophene, or pyridine rings are replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and antioxidant therapies.

    Materials Science: Its chemical properties allow for its use in the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.

Comparison with Similar Compounds

1-Phenethyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, which exhibit similar biological activities, including anti-inflammatory and antioxidant properties.

    Pyridine Derivatives: Compounds with the pyridine ring, known for their pharmacological properties, such as cytotoxic activity.

    Phenethyl Ureas: Other phenethyl urea derivatives, which may share similar chemical reactivity and applications in various scientific fields.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(21-9-8-15-5-2-1-3-6-15)22-13-16-11-17(14-20-12-16)18-7-4-10-24-18/h1-7,10-12,14H,8-9,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFLQGZRPWEZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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